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Compound of Interest

Compound Name: 4-(2,6-Dichlorophenyl)-1-butene

Cat. No.: B039716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data expected for the

characterization of 4-(2,6-Dichlorophenyl)-1-butene. Due to the limited availability of directly

published complete spectra for this specific molecule, this guide presents predicted data based

on the analysis of structurally similar compounds. The information herein is intended to assist

researchers in identifying and confirming the synthesis of the target compound.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 4-(2,6-Dichlorophenyl)-1-
butene based on spectroscopic data from analogous compounds, including 4-phenyl-1-butene

and 1-bromo-2,6-dichlorobenzene.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.30 - 7.10 m 3H Ar-H

~ 5.95 - 5.80 m 1H -CH=CH₂

~ 5.15 - 5.00 m 2H -CH=CH₂

~ 2.90 t, J ≈ 7.6 Hz 2H Ar-CH₂-

~ 2.50 q, J ≈ 7.6 Hz 2H -CH₂-CH=CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 138.0 C=CH₂

~ 135.5 Ar-C (quaternary, C-Cl)

~ 130.0 Ar-CH

~ 128.0 Ar-CH

~ 115.0 =CH₂

~ 35.0 Ar-CH₂-

~ 34.0 -CH₂-CH=CH₂

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3080 Medium =C-H stretch

~ 2930, 2850 Medium C-H stretch (aliphatic)

~ 1640 Medium C=C stretch (alkene)

~ 1570, 1450 Medium to Strong C=C stretch (aromatic)

~ 990, 910 Strong
=C-H bend (alkene, out-of-

plane)

~ 780 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

200/202/204 ~ 30:20:3
[M]⁺ (Molecular ion with

isotope pattern for 2 Cl)

159/161 ~ 100:33
[M - C₃H₅]⁺ (Benzylic fragment

with isotope pattern for 2 Cl)

91 ~ 40 [C₇H₇]⁺ (Tropylium ion)

41 ~ 60 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The synthesis of 4-(2,6-Dichlorophenyl)-1-butene can be achieved via a cross-coupling

reaction. The following is a generalized protocol that can be adapted for this specific synthesis.

Synthesis of 4-(2,6-Dichlorophenyl)-1-butene via Suzuki Coupling

Materials:

1-bromo-2,6-dichlorobenzene

4-butenylboronic acid pinacol ester
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Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Water

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

1-bromo-2,6-dichlorobenzene (1.0 eq), 4-butenylboronic acid pinacol ester (1.2 eq),

potassium carbonate (3.0 eq), and a magnetic stir bar.

Add toluene and water (typically a 4:1 to 10:1 mixture of toluene to water).

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by

thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench with water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether)

three times.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent in vacuo.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford the pure 4-(2,6-Dichlorophenyl)-1-butene.

Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a synthesized organic compound like 4-(2,6-Dichlorophenyl)-1-butene.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an

organic compound.

To cite this document: BenchChem. [Spectroscopic Characterization of 4-(2,6-
Dichlorophenyl)-1-butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b039716#spectroscopic-data-for-4-2-6-
dichlorophenyl-1-butene-characterization]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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